molecular formula C19H20N4O2 B2394540 N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 2097930-77-1

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-indole-5-carboxamide

Katalognummer: B2394540
CAS-Nummer: 2097930-77-1
Molekulargewicht: 336.395
InChI-Schlüssel: OYGPCCNUVQBNFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-indole-5-carboxamide is a novel synthetic compound of high interest in medicinal chemistry for the development of therapies for neurodegenerative diseases and fibrotic disorders. This molecule is designed by linking a 1H-indole-5-carboxamide unit, a privileged scaffold in pharmacology, to a 3-oxo-tetrahydrocinnoline group. The 1H-indole-5-carboxamide pharmacophore is recognized as a promising scaffold for inhibiting Monoamine Oxidase B (MAO-B), a key target in Parkinson's disease research . Indole-5-carboxamide derivatives have demonstrated potent and selective MAO-B inhibition, with some analogues exhibiting IC50 values in the sub-micromolar range and high selectivity indices, suggesting potential for alleviating symptoms of Parkinson's disease . Furthermore, the 3-oxo-5,6,7,8-tetrahydrocinnolin moiety is a structural feature found in compounds described in patents for the treatment of fibrosis . This suggests that the combined structure may also hold significant value for research into anti-fibrotic agents. The compound's proposed mechanism of action may involve a competitive inhibition of enzymatic targets like MAO-B, thereby modulating neurotransmitter levels and potentially providing neuroprotective effects . Researchers can utilize this high-purity compound as a key chemical tool for in vitro binding assays, enzyme inhibition studies, and structure-activity relationship (SAR) investigations to further explore its potential therapeutic applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. This information is based on the biological profile of related chemical structures and is intended for research guidance.

Eigenschaften

IUPAC Name

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18-12-13-3-1-2-4-17(13)22-23(18)10-9-21-19(25)15-5-6-16-14(11-15)7-8-20-16/h5-8,11-12,20H,1-4,9-10H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGPCCNUVQBNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC4=C(C=C3)NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-indole-5-carboxamide (CAS Number: 2097930-77-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H20N4O2
  • Molecular Weight : 336.395 g/mol
  • Purity : Typically around 95%.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of indole derivatives with tetrahydrocinnoline intermediates. One effective method includes microwave-assisted synthesis which enhances reaction efficiency and yield.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative activity , particularly against various cancer cell lines. The mechanism involves:

  • Inhibition of Tubulin Polymerization : Similar to other quinoxaline derivatives, it targets the colchicine site on tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells such as HeLa and K562.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells:

  • Binding Affinity : The compound's structure allows it to interact effectively with tubulin.
  • Cell Cycle Disruption : By inhibiting microtubule formation, it disrupts normal cell division processes.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancerous cells through pathways activated by microtubule disruption.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundIndole + TetrahydrocinnolineAntiproliferative
3-OxoquinoxalineQuinoxaline coreAntimicrobial
TetrahydroquinoxalineSaturated quinoxalineAnticancer

This table illustrates the unique structural aspects of this compound while highlighting its potential applications in drug development.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of similar compounds in preclinical models:

  • Study on Antiproliferative Effects : A study published in a peer-reviewed journal found that indole derivatives significantly inhibited the growth of tumor cells in vitro .
  • Antimicrobial Screening : Compounds with similar structures have been screened for antimicrobial activity with promising results against both gram-positive and gram-negative bacteria .

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Scaffolds

Target Compound: The cinnolin derivative (3-oxo-5,6,7,8-tetrahydrocinnolin) distinguishes this molecule from analogs. Cinnolins are less common in drug design compared to indoles or thiazoles but offer unique electronic properties due to their fused aromatic-nitrogen systems.

Analog 1: 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives ()

  • Core : Combines indole with thiazolone, a sulfur-containing heterocycle.
  • Key Differences: The thiazolone ring provides hydrogen-bonding sites (NH and carbonyl groups) absent in the cinnolin-based target. This may enhance solubility but reduce membrane permeability compared to the more lipophilic cinnolin system .

Analog 2 : 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids ()

  • Core: Integrates indole with thiazolidinone, a scaffold associated with antidiabetic and antimicrobial activity.
  • In contrast, the cinnolin derivative’s rigidity may favor selective non-covalent interactions .

Analog 3 : Triazolo-pyridine derivatives ()

  • Core : Features a [1,2,4]triazolo[4,3-a]pyridine fused system.
  • Key Differences: The triazole ring introduces additional nitrogen atoms, improving water solubility and metal-binding capacity. However, the cinnolin system’s larger π-conjugated system may offer stronger aromatic stacking interactions .

Substituent and Linker Analysis

Target Compound :

  • Ethyl Linker : A short alkyl chain balances flexibility and steric constraints.

Analogs :

  • Carboxylic Acid/Ester Groups : and highlight indole-2-carboxylic acid derivatives, which prioritize acidity and ionic interactions. The target’s carboxamide group offers neutral pH stability and protease resistance .
  • Aryl and Cyclohexyl Substituents : In , bulky substituents (e.g., cyclohexylethoxy) are used to modulate lipophilicity and target selectivity. The target compound’s simpler ethyl linker may favor broader target engagement .

Analogs :

  • Thiazolone Derivatives: Synthesized via refluxing 3-formyl-indole derivatives with thiazolidinone precursors in acetic acid (–3).
  • Triazolo-pyridines : Employ multi-step sequences involving carbamoylations and cyclizations (–5).

Pharmacological Implications (Inferred)

  • Cinnolin vs. Thiazolidinone: The cinnolin core’s rigidity may improve binding to flat enzymatic pockets (e.g., kinases), whereas thiazolidinones’ flexibility suits allosteric sites.
  • PPARγ) .

Tabulated Comparison

Feature Target Compound Thiazolone Analog () Triazolo-pyridine Analog ()
Core Structure 3-Oxo-tetrahydrocinnolin Thiazolone-indole Triazolo-pyridine-benzamide
Key Functional Groups Indole-5-carboxamide Indole-2-carboxylic acid Cyclohexylethoxy, fluorophenyl
Synthesis Conditions Likely acetic acid reflux (inferred) Acetic acid/sodium acetate reflux Multi-step carbamoylation
Solubility Moderate (balanced lipophilicity) High (acidic groups) Low (bulky substituents)
Therapeutic Potential Kinase inhibition (predicted) Antimicrobial/antidiabetic CNS/oncology targets

Q & A

Basic Research Questions

What are the standard synthetic routes for N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1H-indole-5-carboxamide?

The synthesis typically involves multi-step pathways, including:

  • Coupling reactions : Amide bond formation between the indole-5-carboxamide and the tetrahydrocinnolinyl ethyl moiety using agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI .
  • Heterocyclic ring formation : Cyclization steps for the tetrahydrocinnolinone core under reflux conditions with acetic acid and sodium acetate .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) are used to enhance yield and selectivity .
    Key validation : Monitor intermediates via TLC and purify via recrystallization or column chromatography .

How is the structural characterization of this compound performed in academic research?

  • X-ray crystallography : Resolve crystal structures using SHELXL for refinement, particularly for assessing bond angles and disorder .
  • Spectroscopic methods :
    • NMR : Confirm proton environments (e.g., indole NH at ~10 ppm, amide protons at ~8 ppm) .
    • LC-MS : Verify molecular weight and purity (>95%) .
  • Elemental analysis : Validate empirical formula consistency .

What preliminary assays are used to evaluate its biological activity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., leukemia, breast cancer) using MTT assays .
  • Enzyme inhibition : Test kinase or protease inhibition via fluorescence-based assays (IC₅₀ determination) .
  • Molecular docking : Predict binding affinities to targets like EGFR or HDACs using AutoDock Vina .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data for this compound?

  • Comparative structural analysis : Use X-ray crystallography to identify polymorphic forms or conformational changes affecting activity .
  • Dose-response studies : Re-evaluate IC₅₀ values across multiple cell lines to rule out cell-specific effects .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., quinazolinone-indole hybrids) to identify trends .

What strategies optimize the compound’s bioactivity and selectivity?

  • SAR studies : Modify substituents (e.g., fluorination at the quinazolinone core) to enhance target binding .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Computational modeling : Use QSAR to predict modifications that reduce off-target interactions .

What crystallographic challenges arise during structural analysis, and how are they addressed?

  • Disorder in the ethyl linker : Apply SHELXL’s PART instruction to model alternative conformations .
  • Twinning : Use TWIN commands in SHELX for data integration .
  • Weak diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants .

How is the compound’s pharmacokinetic profile assessed in preclinical studies?

  • ADME assays :
    • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS .
    • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
  • In vivo models : Administer orally to rodents and measure plasma half-life (t₁/₂) and bioavailability (F%) .

What methodologies validate the compound’s mechanism of action in epigenetic regulation?

  • HDAC inhibition assays : Measure deacetylase activity in cell lysates using fluorogenic substrates (e.g., Boc-Lys-TMCA) .
  • ChIP-seq : Assess histone acetylation changes at target gene promoters .
  • CRISPR knockouts : Validate target specificity by comparing activity in WT vs. HDAC-deficient cells .

How is toxicity assessed during lead optimization?

  • In vitro cytotoxicity : Screen against non-cancerous cell lines (e.g., HEK293) to determine selectivity indices .
  • hERG assay : Measure potassium channel inhibition to predict cardiac risks .
  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.